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Compound of Interest

Compound Name: Propargyl-PEG9-acid

Cat. No.: B11826261 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Propargyl-PEG9-acid is a heterobifunctional linker widely utilized in bioconjugation, drug

delivery, and the development of advanced therapeutics such as antibody-drug conjugates

(ADCs) and proteolysis-targeting chimeras (PROTACs).[1] Its structure, featuring a terminal

alkyne for "click" chemistry and a carboxylic acid for amine coupling, allows for the precise

connection of molecules.[2][3] The polyethylene glycol (PEG) chain enhances the solubility and

stability of the resulting conjugates.[4][5] This guide provides an in-depth overview of the

solubility and stability of Propargyl-PEG9-acid, complete with experimental protocols and data

presentation.

Core Properties of Propargyl-PEG9-acid
A summary of the key chemical and physical properties of Propargyl-PEG9-acid is presented

below.
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Property Value

CAS Number 1613752-50-3

Molecular Formula C22H40O11

Molecular Weight 480.55 g/mol

Appearance Yellowish liquid or solid

Purity >96%

Storage Temperature -20°C for long-term storage

Solubility Profile
The solubility of Propargyl-PEG9-acid is a critical factor in its application. The long, hydrophilic

PEG chain generally imparts good aqueous solubility, while the terminal carboxylic acid's

ionization state significantly influences solubility in aqueous buffers.

Solvent Solubility Remarks

Water (pH < 5) Moderate

The carboxylic acid is

protonated, which can reduce

solubility.

Aqueous Buffers (pH > 7) High

The carboxylic acid is

deprotonated to the more

soluble carboxylate form. This

is the recommended starting

point for aqueous solutions.

DMSO, DMF High

Excellent for creating

concentrated stock solutions.

Can be used as a co-solvent

with aqueous buffers.

Methanol, Ethanol High

Good solubility for the linker

itself. The solubility of

conjugates will depend on the

attached molecule.
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While the PEG linker enhances hydrophilicity, the overall solubility of a Propargyl-PEG9-acid
conjugate is determined by the combined properties of the linker and the attached molecule. If

a conjugate exhibits poor aqueous solubility, it is likely due to the hydrophobic nature of the

conjugated molecule.

Experimental Protocol: Determining Aqueous Solubility
(Qualitative)

Preparation: Weigh a small, known amount of Propargyl-PEG9-acid or its conjugate into a

clear vial.

Solvent Addition: Add a measured volume of the desired aqueous buffer (e.g., PBS, pH 7.4)

to achieve a starting concentration (e.g., 1 mg/mL).

Dissolution: Vortex or sonicate the mixture at room temperature for a set period (e.g., 10-15

minutes).

Observation: Visually inspect the solution for any undissolved particulate matter against a

dark background.

Titration: If the compound dissolves completely, incrementally add more of the compound

until precipitation is observed. If it does not dissolve, incrementally add more solvent until the

solution is clear.

Quantification: Calculate the approximate solubility based on the amount of compound

dissolved in the final volume of the solvent.

Experimental Protocol: Co-Solvent Method for
Solubilizing Hydrophobic Conjugates
This method is useful when the conjugate has poor aqueous solubility.

Weigh the Conjugate: Accurately weigh the desired amount of the conjugate into a

microcentrifuge tube.

Prepare Stock Solution: Add a minimal volume of a dry, water-miscible organic solvent (e.g.,

DMSO or DMF) to the tube to completely dissolve the conjugate, creating a concentrated
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stock solution (e.g., 20-100 mg/mL).

Prepare Aqueous Buffer: In a separate, larger tube, place the required volume of the final

aqueous buffer (e.g., PBS, pH 7.4).

Slow Addition: While gently vortexing the aqueous buffer, slowly add the concentrated

organic stock solution dropwise. It is critical to add the organic stock to the aqueous buffer

and not the other way around to prevent precipitation.

Final Concentration: Ensure the final percentage of the organic co-solvent is as low as

possible (typically <5% v/v) to minimize its impact on subsequent biological experiments. If

the solution becomes cloudy, the solubility limit in that buffer system has been exceeded.
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Solubilization Workflow

1. Weigh Conjugate
2. Prepare Concentrated
Stock in Organic Solvent

(e.g., DMSO)

3. Prepare Aqueous Buffer
(e.g., PBS)

4. Slowly Add Stock
to Stirring Buffer

5. Final Solution
(<5% Organic Solvent)

Stability Testing Workflow

1. Prepare Solutions
in Different Buffers

2. Incubate at
Various Temperatures

3. Collect Samples
at Time Points

4. Analyze by HPLC

5. Quantify Degradation
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ADC Synthesis Pathway

Propargyl-PEG9-acid

Alkyne-Modified
PayloadCytotoxic Payload

Antibody Azide-Modified
Antibody

Antibody-Drug
Conjugate (ADC)

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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